molecular formula C22H22N2O2 B5235437 2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone

2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone

Cat. No. B5235437
M. Wt: 346.4 g/mol
InChI Key: VVZAJPWTTXVUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone, also known as Menadione, is a synthetic compound that belongs to the vitamin K family. It is a yellow crystalline powder that is soluble in water and ethanol. Menadione is commonly used in scientific research to study its biochemical and physiological effects on cells and organisms.

Mechanism of Action

2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone acts as a pro-oxidant by generating ROS in cells. It can also inhibit the activity of enzymes that are involved in the antioxidant defense system, such as glutathione peroxidase and catalase. 2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone can also activate cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone has been shown to have a wide range of biochemical and physiological effects on cells and organisms. It can induce apoptosis, autophagy, and necrosis in cells. 2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone can also affect the expression of genes involved in cell cycle regulation, DNA repair, and oxidative stress response. In animals, 2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone can affect blood clotting and bone metabolism.

Advantages and Limitations for Lab Experiments

2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone is a useful tool for studying oxidative stress and cell signaling pathways in cells and organisms. It is relatively easy to synthesize and has a long shelf life. However, 2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone can be toxic to cells at high concentrations and can generate non-specific effects due to its pro-oxidant activity. Therefore, careful experimental design and optimization of 2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone concentration and exposure time are necessary to obtain reliable results.

Future Directions

There are many future directions for 2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone research. One area of interest is the role of 2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone in cancer therapy. 2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone has been shown to induce apoptosis in cancer cells and can sensitize them to chemotherapy and radiation therapy. Another area of interest is the development of 2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone analogs with improved efficacy and specificity for targeting specific cell signaling pathways. Additionally, 2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone can be used as a tool for studying the role of ROS in aging and age-related diseases.

Synthesis Methods

2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone can be synthesized by the reaction of 2-methylnaphthalene with ethylamine and phenylhydrazine, followed by the addition of pyrrolidine and oxidation with potassium permanganate. The yield of 2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.

Scientific Research Applications

2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone has been extensively studied for its scientific research application. It is commonly used as a tool to study oxidative stress and cell signaling pathways. 2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone can induce oxidative stress by generating reactive oxygen species (ROS) in cells. This can lead to cell death or activation of cell signaling pathways. 2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone has been used to study the role of ROS in aging, cancer, and neurodegenerative diseases.

properties

IUPAC Name

2-(N-ethylanilino)-3-pyrrolidin-1-ylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-2-24(16-10-4-3-5-11-16)20-19(23-14-8-9-15-23)21(25)17-12-6-7-13-18(17)22(20)26/h3-7,10-13H,2,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZAJPWTTXVUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Ethyl(phenyl)amino]-3-(pyrrolidin-1-yl)naphthalene-1,4-dione

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